calcium;4-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate
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Overview
Description
Calcium;4-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;4-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate typically involves the diazotization of 4-chloro-2-aminobenzenesulfonic acid followed by coupling with 2-hydroxynaphthalene. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions in batch or continuous processes. The use of automated systems and precise control of reaction parameters are crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The azo group can be reduced to form amines, which can further react to form various derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of aromatic amines.
Substitution: Introduction of various functional groups on the aromatic rings.
Scientific Research Applications
Calcium;4-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential antimicrobial and cytotoxic properties against cancer cell lines.
Industry: Utilized as a corrosion inhibitor in metal protection.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Antimicrobial Action: It disrupts microbial cell membranes and interferes with essential enzymatic processes.
Cytotoxic Action: Induces apoptosis in cancer cells by modulating apoptotic pathways and causing cell cycle arrest.
Corrosion Inhibition: Forms a protective layer on metal surfaces, preventing oxidation and corrosion.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate (MDN)
- 1-[(3,4-dimethylphenyl)diazenyl]naphthalen-2-ol (DDN)
- 3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzonitrile (HDN)
Uniqueness
Calcium;4-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate stands out due to its specific structural features, such as the presence of a sulfonate group and a chlorine atom, which enhance its solubility and reactivity. These attributes make it particularly effective as a dye and corrosion inhibitor compared to its analogs .
Properties
CAS No. |
67801-02-9 |
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Molecular Formula |
C34H24CaCl2N4O8S2 |
Molecular Weight |
791.7 g/mol |
IUPAC Name |
calcium;4-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate |
InChI |
InChI=1S/2C17H13ClN2O4S.Ca/c2*1-10-8-16(25(22,23)24)14(9-13(10)18)19-20-17-12-5-3-2-4-11(12)6-7-15(17)21;/h2*2-9,21H,1H3,(H,22,23,24);/q;;+2/p-2 |
InChI Key |
FEMQUTBNUMVBBI-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-].CC1=CC(=C(C=C1Cl)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
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